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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

Cat. No.: B087620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-iodo-2,6-dimethylphenol, a halogenated derivative of 2,6-dimethylphenol, is a compound of

interest in medicinal chemistry and drug development. Its structural similarity to endogenous

signaling molecules, particularly thyroid hormones, suggests potential interactions with

biological pathways. This technical guide provides a comprehensive overview of its chemical

properties, synthesis, and known biological activities, with a focus on its potential role as an

enzyme inhibitor. The information presented herein is intended to support further research and

development efforts involving this compound. The IUPAC name for this compound is 4-iodo-
2,6-dimethylphenol[1]. Synonyms include 4-Iodo-2,6-xylenol[1].

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-iodo-2,6-dimethylphenol is
presented in the table below. This data is essential for its handling, characterization, and use in

experimental settings.
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Property Value Reference

IUPAC Name 4-iodo-2,6-dimethylphenol [1]

Synonyms 4-Iodo-2,6-xylenol [1]

CAS Number 10570-67-9 [1]

Molecular Formula C₈H₉IO [1]

Molecular Weight 248.06 g/mol [1]

Appearance
White to light yellow crystalline

powder

Melting Point 95-98 °C

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and DMSO.

Spectroscopic Data
Spectroscopic analysis is critical for the verification of the chemical structure and purity of 4-
iodo-2,6-dimethylphenol. Below are the key spectral data for this compound.
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Spectroscopy Data

¹H NMR

Chemical shifts (δ) are typically observed for the

aromatic protons and the methyl protons. The

aromatic protons appear as a singlet, and the

methyl protons also appear as a singlet due to

the symmetry of the molecule.

¹³C NMR

Characteristic peaks are observed for the

aromatic carbons, including the iodine-

substituted carbon, the hydroxyl-substituted

carbon, the methyl-substituted carbons, and the

unsubstituted aromatic carbons.

Mass Spectrometry

The mass spectrum would be expected to show

a molecular ion peak (M+) corresponding to the

molecular weight of the compound.

Fragmentation patterns would likely involve the

loss of the iodine atom and methyl groups.

Infrared (IR)

Key vibrational frequencies include a broad

peak for the hydroxyl (-OH) group, peaks for the

aromatic C-H stretching, and peaks

corresponding to the C-O stretching and the

aromatic ring vibrations.

Experimental Protocols
Synthesis of 4-iodo-2,6-dimethylphenol
The synthesis of 4-iodo-2,6-dimethylphenol is typically achieved through the electrophilic

iodination of 2,6-dimethylphenol. A detailed experimental protocol is provided below.

Materials:

2,6-dimethylphenol

Sodium iodide (NaI) or Potassium iodide (KI)
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Sodium hypochlorite (NaOCl) solution (bleach)

Methanol

Hydrochloric acid (HCl)

Sodium thiosulfate (Na₂S₂O₃)

Dichloromethane or other suitable organic solvent

Magnesium sulfate (MgSO₄) or other drying agent

Procedure:

In a round-bottom flask, dissolve 2,6-dimethylphenol in methanol.

Add a stoichiometric equivalent of sodium iodide or potassium iodide to the solution and stir

until dissolved.

Cool the mixture in an ice bath.

Slowly add a stoichiometric equivalent of sodium hypochlorite solution dropwise to the

cooled, stirring mixture. The reaction is exothermic and the temperature should be

maintained close to 0°C.

After the addition is complete, continue to stir the reaction mixture in the ice bath for an

additional 30-60 minutes.

Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining

oxidant.

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

Extract the product into an organic solvent such as dichloromethane.

Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate) to afford pure 4-iodo-2,6-dimethylphenol.

Iodothyronine Deiodinase Inhibition Assay
4-iodo-2,6-dimethylphenol, due to its structural similarity to thyroid hormones, is a potential

inhibitor of iodothyronine deiodinases, enzymes crucial for thyroid hormone activation and

deactivation. A general protocol to assess the inhibitory activity of this compound is outlined

below.

Materials:

Recombinant human iodothyronine deiodinase (Type 1, 2, or 3)

Substrate (e.g., thyroxine (T4) or reverse triiodothyronine (rT3))

Dithiothreitol (DTT) as a cofactor

Phosphate buffer

4-iodo-2,6-dimethylphenol (dissolved in DMSO)

Microplate reader

Procedure:

Prepare a reaction mixture containing the phosphate buffer, DTT, and the deiodinase

enzyme in the wells of a microplate.

Add varying concentrations of 4-iodo-2,6-dimethylphenol (or vehicle control, DMSO) to the

wells.

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature

(e.g., 37°C).
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Initiate the enzymatic reaction by adding the substrate (T4 or rT3).

Allow the reaction to proceed for a set period.

Stop the reaction (e.g., by adding acid or a specific inhibitor).

Measure the product of the reaction (e.g., triiodothyronine (T3) or iodide) using a suitable

detection method, such as ELISA or a colorimetric assay.

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways
Iodophenolic compounds are known to interact with the thyroid hormone system. The

iodothyronine deiodinases (D1, D2, and D3) are key enzymes that regulate the levels of active

thyroid hormone (T3) in the body. D1 and D2 convert the prohormone thyroxine (T4) to the

active T3, while D3 inactivates both T4 and T3. Inhibition of these enzymes can have

significant physiological effects. Given its structure, 4-iodo-2,6-dimethylphenol is a candidate

for the inhibition of these deiodinases, potentially disrupting thyroid hormone signaling.

The following diagram illustrates the logical workflow for investigating the inhibitory effect of 4-
iodo-2,6-dimethylphenol on the thyroid hormone activation pathway.
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Caption: Workflow for assessing the inhibition of thyroid hormone activation.
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Conclusion
4-iodo-2,6-dimethylphenol is a readily synthesizable compound with the potential for

biological activity, particularly as an inhibitor of key enzymes in the thyroid hormone pathway.

The experimental protocols and data presented in this guide provide a foundation for

researchers and drug development professionals to further investigate its properties and

potential therapeutic applications. Further studies are warranted to determine the specific

inhibitory potency (e.g., IC₅₀ values) of this compound against different deiodinase isoforms

and to explore its broader pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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